N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5, linked via a sulfanyl-acetamide bridge to a pyridazine ring. The pyridazine moiety is further substituted at position 6 with a 4-methyl-2-(thiophen-2-yl)-1,3-thiazole group. This architecture integrates multiple heterocyclic systems (thiadiazole, thiazole, pyridazine, and thiophene), which are known to enhance bioactivity, particularly in antimicrobial and anticancer contexts . The methyl and thiophenyl substituents likely influence electronic properties, solubility, and target binding efficiency.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS4/c1-9-15(28-16(18-9)12-4-3-7-25-12)11-5-6-14(22-21-11)26-8-13(24)19-17-23-20-10(2)27-17/h3-7H,8H2,1-2H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBFGGROATYFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include thiadiazole, thiazole, and pyridazine derivatives. Common synthetic routes may involve:
Formation of Thiadiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole and Pyridazine Derivatives: These are synthesized separately through various organic reactions such as condensation, cyclization, and substitution.
Coupling Reactions: The final compound is obtained by coupling the thiadiazole core with thiazole and pyridazine derivatives using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques like continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms are often employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under various conditions (e.g., solvent, temperature, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction Pathways: Affecting various signaling pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications in Thiadiazole Derivatives
Substituent Variations on the Thiadiazole Core
- Ethyl vs. Methyl Substitution: The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide () replaces the methyl group on the thiadiazole with an ethyl group.
Benzylsulfanyl Substitution :
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide () introduces a benzylsulfanyl group on the thiadiazole, which could enhance π-π stacking interactions with aromatic residues in enzyme active sites. However, the bulky benzyl group might sterically hinder binding compared to the smaller methyl or ethyl substituents .
Pyridazine and Thiazole Modifications
- Trifluoromethyl and Cyano Substitutions: The compound 2-[[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide () replaces the pyridazine-thiazole system with a pyridine ring bearing electron-withdrawing groups (cyano, trifluoromethyl).
Pyrimidoindole Integration :
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () incorporates a pyrimidoindole system, which introduces planar aromaticity and hydrogen-bonding sites. The methoxyphenyl group may enhance solubility but could reduce potency against hydrophobic binding pockets compared to the thiophene-containing target compound .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex compound featuring multiple heterocyclic moieties. Its biological activity is of significant interest due to the presence of the 1,3,4-thiadiazole and thiazole rings, which are known for their diverse pharmacological properties.
Biological Activity Overview
Compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity :
-
Anticancer Properties :
- Several studies have reported on the anticancer potential of thiadiazole derivatives. For example, compounds similar to our target compound have shown IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . The structure–activity relationship (SAR) suggests that modifications at specific positions can enhance cytotoxicity.
- Anti-inflammatory Effects :
Antimicrobial Studies
A study focused on 2-amino derivatives of 1,3,4-thiadiazole highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The most active compounds displayed MIC values significantly lower than traditional antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Amino-5-(phenyl)thiadiazole | S. aureus | 32.6 |
| 2-Amino-5-(phenol)thiadiazole | E. coli | 47.5 |
Anticancer Research
In a comprehensive review of anticancer agents derived from 1,3,4-thiadiazoles, it was noted that certain compounds exhibit potent activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | A549 | 0.52 |
These findings suggest that structural modifications can lead to enhanced biological activity.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between these compounds and biological targets such as tubulin. The binding affinity of certain thiadiazole derivatives was found to correlate with their cytotoxic effects .
Q & A
Basic Research Questions
Q. What is the established synthesis methodology for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide, and what are the critical reaction conditions?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Thiadiazole core formation : Reacting 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in DMSO under nitrogen, followed by sulfanyl incorporation via nucleophilic substitution .
- Pyridazine-thiazole coupling : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl group to pyridazine .
- Critical conditions : Anhydrous solvents (DMSO, DMF), controlled temperatures (60–90°C), and catalysts like triethylamine or N-ethylmorpholine for acid scavenging .
Q. Which analytical techniques are used to confirm the structural integrity of this compound?
- Methodological Answer :
- Spectral analysis : 1H/13C NMR (DMSO-d6, 400–600 MHz) to verify proton environments and carbon frameworks. For example, thiophene protons appear as doublets near δ 7.2–7.5 ppm, while thiadiazole carbons resonate at δ 160–170 ppm .
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to confirm purity (>95%) .
- X-ray crystallography (if crystals are obtained): Resolve bond lengths/angles, as seen in related 1,3,4-thiadiazole derivatives .
Q. What preliminary pharmacological activities have been reported for this compound?
- Methodological Answer : Initial screening typically includes:
- Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, comparing latency to seizure onset .
- Enzyme inhibition studies : Testing against kinases (e.g., EGFR) or metabolic enzymes (e.g., α-glucosidase) via fluorometric assays .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, particularly for scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. DMSO), catalyst loading (0.5–2 mol% Pd), and reaction time (12–48 hrs) to identify optimal parameters .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) while maintaining yield, as demonstrated for analogous thiadiazole derivatives .
- Purification optimization : Use flash chromatography with ethyl acetate/hexane gradients instead of recrystallization to improve recovery .
Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be addressed?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times .
- Purity verification : Re-test compounds with HPLC-MS to rule out degradation products .
- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate activity-contributing moieties .
Q. What computational strategies are employed to predict the binding mechanism of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., COX-2 or EGFR). Key parameters include:
- Grid box centered on catalytic residues (e.g., Tyr 385 for COX-2).
- Lamarckian genetic algorithm with 100 runs to ensure reproducibility .
- MD simulations : GROMACS or AMBER for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Substituent variation : Modify the thiophene (e.g., 3-thienyl vs. 2-thienyl), pyridazine (e.g., 6-methyl vs. 6-fluoro), or acetamide chain (e.g., N-cyclopropyl vs. N-ethyl) .
- Bioisosteric replacement : Replace the thiadiazole with 1,2,4-triazole to evaluate electronic effects on activity .
- Pharmacophore mapping : Use Discovery Studio to identify critical H-bond acceptors (e.g., thiadiazole S) and hydrophobic regions (thiophene) .
Q. What strategies are recommended for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Monitor degradation via LC-MS .
- Plasma stability assays : Incubate with rat plasma (37°C, 1–24 hrs) and quantify parent compound loss using UPLC .
- Solid-state stability : Store under accelerated conditions (40°C/75% RH) for 4 weeks and analyze polymorphic transitions via PXRD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
